5-(Difluoromethyl)-1,3-diazinane-2,4-dione
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Overview
Description
5-(Difluoromethyl)-1,3-diazinane-2,4-dione is a compound of interest in various fields of chemistry and industry due to its unique chemical properties. The presence of the difluoromethyl group in its structure imparts distinct reactivity and stability, making it valuable for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the difluoromethylation of diazinane precursors using difluoromethylating agents such as TMS-CF2H (trimethylsilyl difluoromethyl) under specific reaction conditions . This process can be carried out in the presence of a base and a suitable solvent, often at room temperature or slightly elevated temperatures .
Industrial Production Methods
Industrial production of 5-(Difluoromethyl)-1,3-diazinane-2,4-dione may involve large-scale difluoromethylation processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards .
Chemical Reactions Analysis
Types of Reactions
5-(Difluoromethyl)-1,3-diazinane-2,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: The difluoromethyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions . The conditions vary depending on the desired reaction, often involving controlled temperatures and specific solvents .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield difluoromethyl oxides, while substitution reactions can produce a variety of functionalized diazinane derivatives .
Scientific Research Applications
5-(Difluoromethyl)-1,3-diazinane-2,4-dione has several scientific research applications:
Mechanism of Action
The mechanism of action of 5-(Difluoromethyl)-1,3-diazinane-2,4-dione involves its interaction with specific molecular targets. The difluoromethyl group can form hydrogen bonds and interact with enzymes, affecting their activity. This interaction can modulate various biological pathways, making the compound valuable in medicinal chemistry .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other difluoromethylated diazinanes and related heterocycles. Examples are:
- 5-(Difluoromethyl)-1,3-diazepane-2,4-dione
- 5-(Difluoromethyl)-1,3-oxazinane-2,4-dione
Uniqueness
What sets 5-(Difluoromethyl)-1,3-diazinane-2,4-dione apart is its specific ring structure and the presence of the difluoromethyl group, which imparts unique reactivity and stability. This makes it particularly valuable in applications requiring precise chemical modifications and stability under various conditions .
Properties
Molecular Formula |
C5H6F2N2O2 |
---|---|
Molecular Weight |
164.11 g/mol |
IUPAC Name |
5-(difluoromethyl)-1,3-diazinane-2,4-dione |
InChI |
InChI=1S/C5H6F2N2O2/c6-3(7)2-1-8-5(11)9-4(2)10/h2-3H,1H2,(H2,8,9,10,11) |
InChI Key |
XRXBHHHMTFUTTB-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C(=O)NC(=O)N1)C(F)F |
Origin of Product |
United States |
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